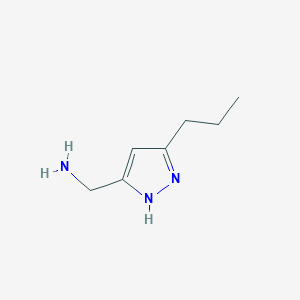

3-(Aminomethyl)-5-propylpyrazole

Description

Historical Perspectives and Evolution of Pyrazole (B372694) Chemistry in Academic Research

The story of pyrazole begins in the late 19th century with the pioneering work of German chemist Ludwig Knorr. In 1883, Knorr first described the synthesis of a substituted pyrazole, a discovery that was shortly followed by the synthesis of the parent pyrazole by Eduard Buchner in 1889. nih.gov A pivotal moment in pyrazole synthesis was the development of the Knorr pyrazole synthesis, a condensation reaction between a hydrazine (B178648) and a 1,3-dicarbonyl compound. nih.govnih.gov This method, along with the Paal-Knorr synthesis, remains a fundamental and widely utilized approach for constructing the pyrazole ring. accelachem.com

Over the decades, the synthetic repertoire for pyrazoles has expanded significantly, with researchers developing numerous methods to introduce a wide array of substituents at various positions on the ring. researchgate.netorgsyn.org These advancements have been driven by the ever-growing interest in the diverse biological activities exhibited by pyrazole derivatives. From early applications in dyes and agrochemicals to their current prominence in pharmaceuticals, the evolution of pyrazole chemistry has been a continuous quest for novel structures with enhanced properties and functionalities. orgsyn.orgbeilstein-journals.org

Significance of Pyrazole Derivatives as a Privileged Scaffold in Medicinal Chemistry and Chemical Biology

The pyrazole ring is widely recognized as a "privileged scaffold" in medicinal chemistry, a term that denotes a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target by judicious structural modifications. This privileged status stems from the pyrazole's unique combination of properties. Its aromatic nature imparts stability, while the two nitrogen atoms provide sites for hydrogen bonding and coordination with biological targets.

The versatility of the pyrazole core allows for the creation of diverse libraries of compounds with a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties. researchgate.netbeilstein-journals.org A number of commercially successful drugs, such as the anti-inflammatory agent celecoxib (B62257) and the anxiolytic zaleplon, feature a pyrazole core, underscoring the therapeutic importance of this heterocyclic system. The ability to readily modify the substituents on the pyrazole ring enables chemists to fine-tune the pharmacological profile of a molecule, optimizing its potency, selectivity, and pharmacokinetic properties.

Strategic Importance of Aminomethyl and Propyl Substituents on the Pyrazole Core in Compound Design

The specific substituents on the pyrazole ring play a crucial role in determining the biological activity of the resulting compound. The design of 3-(Aminomethyl)-5-propylpyrazole incorporates two key functional groups that are of strategic importance in medicinal chemistry.

The aminomethyl group (-CH₂NH₂) at the 3-position introduces a basic and highly functionalized moiety. The primary amine can act as a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets such as enzymes and receptors. The methylene (B1212753) spacer provides flexibility, allowing the amino group to orient itself optimally within a binding pocket. Aminopyrazole derivatives are known to be advantageous frameworks for developing ligands for various targets, including kinases. The presence of a free amino group is often a key feature for potent biological activity.

Current State of Research on this compound and its Analogues

The chemical compound this compound is a known entity, identified by the CAS Registry Number 1093415-70-3. beilstein-journals.org Its existence is documented in chemical databases and it is available through commercial suppliers. However, a comprehensive review of publicly accessible scientific literature reveals a notable scarcity of dedicated research focused specifically on the synthesis, detailed characterization, and biological evaluation of this particular molecule.

While direct studies on this compound are limited, the broader landscape of research on its analogues provides valuable insights into its potential areas of interest. The investigation of aminopyrazoles, in general, is an active area of research, with numerous studies exploring their synthesis and application as building blocks for more complex heterocyclic systems. For instance, 3-aminopyrazoles are common precursors in the synthesis of pyrazolo[1,5-a]pyrimidines, a class of fused heterocycles with diverse biological activities. nih.gov

Furthermore, research on pyrazoles bearing various alkyl substituents at the 5-position continues to be a fruitful area of investigation. Studies on the structure-activity relationships of such compounds have shed light on how the size and nature of the alkyl group can modulate activity at different biological targets. For example, N-substituted 4-amino-1-(2-alkylaminoethyl)-3,5-diphenyl-1H-pyrazoles have been synthesized and shown to possess local anesthetic and analgesic activities. researchgate.net

Given the established importance of the aminomethyl and propyl functionalities in medicinal chemistry, it is plausible that this compound and its close analogues could be of interest for their potential biological activities. The current lack of extensive published research on this specific compound may represent an untapped area for future investigation, with potential applications in various therapeutic areas where aminopyrazole scaffolds have shown promise.

Data Tables

Table 1: Properties of Pyrazole and its Derivatives

| Compound | Molecular Formula | Molar Mass (g/mol) | Key Features |

|---|---|---|---|

| Pyrazole | C₃H₄N₂ | 68.08 | Parent heterocyclic ring |

| 3-Aminopyrazole | C₃H₅N₃ | 83.09 | Contains a reactive amino group |

| This compound | C₇H₁₃N₃ | 139.20 | Combines aminomethyl and propyl substituents |

Table 2: Chronology of Key Developments in Pyrazole Chemistry

| Year | Development | Key Contributor(s) | Significance |

|---|---|---|---|

| 1883 | First synthesis of a substituted pyrazole | Ludwig Knorr | Laid the foundation for pyrazole chemistry |

| 1889 | Synthesis of the parent pyrazole | Eduard Buchner | Expanded the understanding of the core heterocycle |

| Late 19th Century | Development of the Knorr pyrazole synthesis | Ludwig Knorr | Provided a versatile method for pyrazole synthesis |

Structure

3D Structure

Properties

IUPAC Name |

(3-propyl-1H-pyrazol-5-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3/c1-2-3-6-4-7(5-8)10-9-6/h4H,2-3,5,8H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKVMEFCQFIHAEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NNC(=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80629677 | |

| Record name | 1-(3-Propyl-1H-pyrazol-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80629677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1093415-70-3 | |

| Record name | 1-(3-Propyl-1H-pyrazol-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80629677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Aminomethyl 5 Propylpyrazole and Substituted Pyrazole Analogues

Classical Approaches in Pyrazole (B372694) Ring Formation Applied to Aminomethyl and Propyl Derivatives

Traditional methods for constructing the pyrazole core have been refined over more than a century and remain highly relevant. These approaches typically involve the formation of the five-membered ring through the reaction of a C3 fragment with a hydrazine-based N-N fragment.

The most fundamental and widely used method for pyrazole synthesis is the cyclization of 1,3-dicarbonyl compounds with hydrazines, a reaction first reported by Knorr. To synthesize a 3,5-disubstituted pyrazole like 3-(Aminomethyl)-5-propylpyrazole, the key precursor would be a β-diketone bearing the required propyl and aminomethyl (or a protected precursor) groups.

The reaction proceeds via the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. The regioselectivity of the reaction, which determines the final position of the substituents, can be influenced by the reaction conditions and the nature of the substituents on both the dicarbonyl compound and the hydrazine (B178648). For instance, in the synthesis of 1,3,5-substituted pyrazoles, the condensation of 1,3-diketones with arylhydrazines can proceed with high regioselectivity at room temperature.

Another classical cyclization approach involves the use of α,β-unsaturated carbonyl compounds that possess a leaving group. These substrates react with hydrazine derivatives to form pyrazolines, which then aromatize to the desired pyrazole by eliminating the leaving group.

Condensation reactions are central to pyrazole synthesis, often forming the heterocyclic ring in a single step from acyclic precursors. A primary example is the reaction between α,β-unsaturated aldehydes or ketones (chalcones) and hydrazine derivatives. This reaction typically forms a pyrazoline intermediate, which must then be oxidized to yield the aromatic pyrazole.

To construct the this compound scaffold via this route, a potential precursor would be an α,β-unsaturated ketone containing a propyl group and a protected aminomethyl group. The condensation with hydrazine would be followed by an oxidation step. Various oxidizing agents can be employed for this aromatization.

Multicomponent reactions (MCRs) have also emerged as a powerful tool, allowing for the construction of complex pyrazoles in a one-pot process. For example, a three-component coupling of aldehydes, 1,3-dicarbonyls, and diazo compounds can produce polyfunctional pyrazoles through a tandem Knoevenagel condensation and 1,3-dipolar cycloaddition sequence. This strategy offers high efficiency and atom economy compared to traditional multi-step syntheses.

Modern and Sustainable Synthetic Techniques for this compound Synthesis

In response to the growing demand for environmentally friendly chemical processes, several modern techniques have been applied to pyrazole synthesis. These "green chemistry" approaches, including microwave-assisted synthesis, ultrasound irradiation, and mechanochemistry, often lead to shorter reaction times, higher yields, and reduced solvent usage compared to conventional methods.

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions directly and efficiently. This technique has been successfully employed for the synthesis of a wide range of pyrazole derivatives, dramatically reducing reaction times from hours to minutes and often improving yields. The selective heating of polar molecules by microwaves can accelerate reaction rates and enhance selectivity.

For example, the cyclocondensation of 1,3-diketones with hydrazines can be completed in minutes under microwave irradiation, compared to several hours using conventional heating. This rapid and efficient heating makes MAOS an attractive method for the synthesis of precursors for this compound.

| Reactants | Method | Conditions | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1,3,4-Oxadiazole ethanone + Aromatic aldehydes | Conventional (Reflux) | Ethanolic KOH | 6–9 h | 59–66% | |

| 1,3,4-Oxadiazole ethanone + Aromatic aldehydes | Microwave | Ethanolic KOH, 400 W | 5–8 min | Good yields | |

| Quinolin-2(1H)-one-based α,β-unsaturated ketones + Arylhydrazines | Microwave | Acetic acid, 120 °C, 360 W | 7–10 min | 68–86% | |

| Carbohydrazide derivatives + 2,4-Pentanedione | Microwave | Ethanol, 270 W | 3–5 min | 82–98% |

The synthesis of pyrazolines from chalcones, a key step towards pyrazoles, has been efficiently achieved using ultrasound. This method avoids the need for conventional heating, aligning with the principles of sustainable chemistry. Similarly, the synthesis of 1,5-disubstituted pyrazoles from α,β-unsaturated cyanoesters and phenylhydrazine has been shown to be tremendously enhanced under ultrasound irradiation compared to conventional methods.

| Reactants | Catalyst/Base | Conditions | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| α,β-Unsaturated cyanoester + Phenyl hydrazine | Cu(I), Sodium ethoxide | Ultrasound, 60 °C | 75-90 min | High yields | |

| Chalcones + Hydrazine | LiOH | Ultrasound | 25 min | Moderate (48%) for intermediate | |

| 5-Aminopyrazole + 4-Hydroxycoumarin + Isatin | p-TSA | Ultrasound, Water, 60 °C | - | Excellent yields |

Mechanochemistry involves conducting chemical reactions by grinding solid reactants together, often in the absence of a solvent. This solvent-free approach, typically performed in a ball mill, is a highly efficient and environmentally friendly alternative to traditional solution-phase synthesis.

The synthesis of 3,5-diphenyl-1H-pyrazoles from chalcones and hydrazine has been successfully demonstrated under mechanochemical ball-milling conditions. This one-pot protocol features short reaction times, high efficiency, and a simple work-up procedure, making it a powerful green alternative. The reaction first forms the pyrazoline intermediate, which is then oxidized in situ by adding a solid oxidant like sodium persulfate to the milling jar. This methodology could be adapted for the synthesis of this compound by using an appropriately substituted chalcone-type precursor.

| Reactants | Oxidant | Conditions | Reaction Time | Key Advantages | Reference |

|---|---|---|---|---|---|

| Chalcones + Hydrazine | Sodium persulfate | Ball milling, solvent-free | Short | Environmentally friendly, high efficiency, simple work-up | |

| Chalcones + Hydrazine | Ce(NH4)2(NO3)6 | Ball milling, solvent-free | 30 min milling steps | Avoids organic solvents, low cost, good yields |

Green Chemistry Principles in Synthetic Route Design

The integration of green chemistry principles into the synthesis of pyrazole derivatives is crucial for developing environmentally benign and sustainable processes. These principles aim to minimize waste, reduce the use of hazardous substances, and improve energy efficiency.

Key green chemistry strategies applicable to the synthesis of this compound and its analogues include:

Use of Greener Solvents: Traditional syntheses of pyrazoles often employ volatile and hazardous organic solvents. The adoption of greener alternatives such as water, ethanol, or solvent-free conditions significantly reduces the environmental impact. For instance, microwave-assisted synthesis of pyrazoles in aqueous media has been shown to be an efficient and environmentally friendly approach.

Catalysis: The use of catalysts, particularly heterogeneous and reusable catalysts, can enhance reaction rates and selectivity while minimizing waste. For example, solid acid catalysts can replace corrosive mineral acids in cyclization reactions.

Atom Economy: Synthetic routes with high atom economy are designed to maximize the incorporation of all starting materials into the final product. Multi-component reactions (MCRs) are excellent examples of atom-economical processes for pyrazole synthesis.

Energy Efficiency: Microwave and ultrasound irradiation can significantly reduce reaction times and energy consumption compared to conventional heating methods. rsc.org

A comparative analysis of traditional versus green synthetic approaches for pyrazole synthesis is presented in Table 1.

Table 1: Comparison of Traditional and Green Synthetic Approaches for Pyrazoles

| Feature | Traditional Synthesis | Green Synthesis |

|---|---|---|

| Solvents | Often uses hazardous, volatile organic solvents. | Employs water, ethanol, or solvent-free conditions. nih.gov |

| Catalysts | May use stoichiometric amounts of corrosive acids or bases. | Utilizes catalytic amounts of recyclable solid acids or other green catalysts. google.com |

| Energy | Typically relies on conventional heating, which can be energy-intensive. | Employs energy-efficient methods like microwave or ultrasound irradiation. rsc.org |

| Waste | Can generate significant amounts of waste. | Designed for high atom economy, minimizing waste generation. |

Strategies for Regioselective Functionalization of the Pyrazole Ring

Achieving regiocontrol in the substitution of the pyrazole ring is paramount for the synthesis of specific isomers like this compound. The electronic properties of the pyrazole ring, with the C4 position being more electron-rich and the C3 and C5 positions being more electrophilic, dictate its reactivity.

The introduction of an aminomethyl group at the C3 position can be achieved through a multi-step sequence, often starting from a precursor with a suitable functional group at the C3 position that can be converted to the aminomethyl moiety. A common strategy involves the synthesis of a pyrazole-3-carbonitrile intermediate, followed by its reduction.

One plausible route involves the condensation of a β-ketonitrile with a hydrazine. For the synthesis of a precursor to this compound, a suitable starting material would be 2-cyano-3-oxohexanenitrile. The reaction with hydrazine would lead to the formation of 5-propyl-1H-pyrazole-3-carbonitrile. The regioselectivity of this reaction is generally high, favoring the formation of the 3-cyano-5-propyl isomer due to the differential reactivity of the keto and nitrile groups.

The subsequent reduction of the nitrile group to an aminomethyl group can be accomplished using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Table 2: Methods for Reduction of Pyrazole-3-carbonitrile

| Reducing Agent | Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF | High reactivity and yield | Highly reactive with water, requires careful handling |

| Catalytic Hydrogenation (e.g., H₂/Raney Ni) | High pressure, alcohol solvent | Milder conditions, suitable for scale-up | May require high pressure, catalyst can be pyrophoric |

The propyl group at the C5 position is typically introduced by selecting the appropriate 1,3-dicarbonyl compound or its equivalent as a starting material. For the synthesis of this compound, a precursor such as a β-diketone with a propyl group, for instance, 2,4-heptanedione, can be reacted with a hydrazine derivative. The regioselectivity of this condensation can be influenced by the nature of the hydrazine and the reaction conditions. The use of substituted hydrazines can lead to a mixture of regioisomers, requiring careful control of the reaction parameters to favor the desired 5-propyl isomer.

Alternatively, a propyl group can be introduced at the C5 position of a pre-formed pyrazole ring through cross-coupling reactions, although this approach is generally more complex.

The substitution pattern at the nitrogen atoms of the pyrazole ring is a critical aspect of its synthesis and functionalization. For N-unsubstituted pyrazoles, tautomerism can lead to a mixture of products upon substitution. The regioselectivity of N-alkylation is influenced by steric and electronic factors of the substituents on the pyrazole ring and the nature of the alkylating agent.

In many cases, direct alkylation of N-unsubstituted 3,5-disubstituted pyrazoles results in a mixture of N1 and N2 isomers. To achieve regioselective N-substitution, one can employ several strategies:

Directed Synthesis: Using a substituted hydrazine (e.g., methylhydrazine) in the initial cyclization step can directly lead to an N-substituted pyrazole. However, this can also result in a mixture of regioisomers. nih.gov

Protecting Groups: The use of protecting groups on one of the nitrogen atoms can allow for selective functionalization of the other nitrogen, followed by deprotection.

Catalyst-Controlled Alkylation: Recent advances have shown that enzymatic cascades can achieve highly regioselective N-alkylation of pyrazoles. nih.gov

Multi-Component Reactions (MCRs) for Scaffold Diversity

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecules in a single step from three or more starting materials. MCRs are highly atom-economical and offer a rapid route to diverse molecular scaffolds. Several MCRs have been developed for the synthesis of substituted pyrazoles.

A potential MCR approach for the synthesis of a precursor to this compound could involve the one-pot reaction of an aldehyde, a β-ketoester, and a hydrazine derivative. For instance, the reaction of propanal, ethyl 2-cyanoacetate, and hydrazine could potentially lead to a 3-amino-5-propylpyrazole derivative, which could then be further functionalized. The efficiency and regioselectivity of such MCRs are highly dependent on the specific reaction conditions and catalysts employed.

Table 3: Examples of Multi-Component Reactions for Pyrazole Synthesis

| Number of Components | Starting Materials | Resulting Pyrazole Scaffold |

|---|---|---|

| Three-component | Aldehyde, β-ketoester, hydrazine | Polysubstituted pyrazoles |

| Three-component | 1,3-Dicarbonyl compound, hydrazine, aldehyde | Pyrazole-fused heterocycles |

Derivatization Strategies of the Aminomethyl and Propyl Moieties for Analogue Generation

The aminomethyl and propyl groups of this compound offer versatile handles for further derivatization to generate a library of analogues with potentially diverse biological activities.

Derivatization of the Aminomethyl Group: The primary amine of the aminomethyl group is nucleophilic and can readily undergo a variety of reactions, including:

N-Alkylation: Reaction with alkyl halides or other alkylating agents to introduce various alkyl groups.

N-Acylation: Reaction with acyl chlorides or anhydrides to form amides. This is a common strategy to introduce a wide range of substituents.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Derivatization of the Propyl Group: The propyl group is generally less reactive than the aminomethyl group. However, functionalization can be achieved through:

Halogenation: Free-radical halogenation can introduce a halogen atom onto the propyl chain, which can then be displaced by other nucleophiles.

Oxidation: Selective oxidation of the propyl group can introduce hydroxyl or carbonyl functionalities, providing further points for derivatization.

These derivatization strategies allow for the systematic modification of the this compound scaffold, enabling the exploration of structure-activity relationships for various applications.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 3 Aminomethyl 5 Propylpyrazole

Conformational Analysis and Tautomerism of the Pyrazole (B372694) Ring System

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is the central scaffold of 3-(Aminomethyl)-5-propylpyrazole. ias.ac.in A key characteristic of N-unsubstituted pyrazoles is their ability to undergo prototropic tautomerism. nih.gov This phenomenon involves the migration of a proton between the two nitrogen atoms of the ring, leading to two distinct tautomeric forms that can coexist in equilibrium. encyclopedia.pub For an unsymmetrically substituted pyrazole like this compound, this results in two potential tautomers: 3-(Aminomethyl)-5-propyl-1H-pyrazole and 5-(Aminomethyl)-3-propyl-1H-pyrazole.

Influence of the Aminomethyl Group on Ligand-Target Binding and Pharmacophore Features

The aminomethyl group at the C3 position is a crucial pharmacophoric feature, significantly influencing how the molecule interacts with its biological targets. As a basic and polar moiety, it can act as a hydrogen bond donor and can be protonated at physiological pH, allowing it to form strong electrostatic or salt bridge interactions with acidic residues (e.g., aspartate or glutamate) in a receptor's binding pocket. nih.gov

Pharmacophore modeling studies on various pyrazole derivatives consistently identify features like hydrogen bond acceptors and hydrophobic groups as essential for biological activity. pjps.pk The primary amine of the aminomethyl group serves as a key interaction point. The spatial orientation of this group relative to the pyrazole core and the propyl substituent is critical for achieving the correct geometry for effective binding. The flexibility of the methylene (B1212753) linker allows for some conformational adjustment to optimize this interaction within the binding site.

Role of the Propyl Substituent in Lipophilicity, Binding Affinity, and Metabolic Stability

The 5-propyl group is a non-polar alkyl substituent that primarily contributes to the molecule's hydrophobic character. This has several important consequences for its structure-property relationship:

Binding Affinity: Hydrophobic interactions are a major driving force in ligand-receptor binding. The propyl group can fit into a complementary hydrophobic pocket within the target protein, displacing water molecules and contributing favorably to the binding energy. nih.gov The size and shape of this substituent are critical; a group that is too large or too small may not fit optimally, leading to a decrease in affinity. nih.gov

Metabolic Stability: Alkyl groups can influence a molecule's susceptibility to metabolic degradation by enzymes, particularly cytochrome P450s. Strategic placement of such groups can shield more metabolically labile parts of the molecule from enzymatic attack, thereby increasing its half-life and duration of action. researchgate.netnih.gov However, the propyl group itself can be a site of metabolism, for instance, through hydroxylation.

The following table illustrates the theoretical effect of varying the alkyl chain length at the C5 position on lipophilicity (expressed as logP) and a hypothetical binding affinity.

| Compound Name | C5-Substituent | Calculated logP (Arbitrary Units) | Relative Binding Affinity (Hypothetical) |

| 3-(Aminomethyl)-5-methylpyrazole | Methyl | 1.2 | 1.0 |

| 3-(Aminomethyl)-5-ethylpyrazole | Ethyl | 1.7 | 2.5 |

| This compound | Propyl | 2.2 | 5.0 |

| 3-(Aminomethyl)-5-butylpyrazole | Butyl | 2.7 | 3.5 |

This interactive table is based on general principles where an optimal alkyl chain length provides the best fit for a hypothetical hydrophobic binding pocket, thus maximizing affinity.

Effects of Substituent Position and Nature on Biological Selectivity and Potency

The specific arrangement of substituents on the pyrazole ring is fundamental to determining the compound's biological activity, potency, and selectivity for its target. researchgate.netresearchgate.net Swapping the positions of the aminomethyl and propyl groups (i.e., to 5-aminomethyl-3-propylpyrazole) would likely result in a molecule with a significantly different biological profile. This is because the precise spatial relationship between the hydrogen-bonding aminomethyl group and the hydrophobic propyl group defines the pharmacophore.

Furthermore, the nature of the substituents is equally important. Replacing the propyl group with a more polar or electronically different group (e.g., a methoxy or a trifluoromethyl group) would alter the molecule's lipophilicity, electronic distribution, and potential for hydrogen bonding, thereby modulating its binding affinity and selectivity. mdpi.com For instance, the introduction of electron-withdrawing groups can influence the pKa of the pyrazole nitrogens, affecting their hydrogen bonding capabilities. chim.it

Strategic Modifications at Pyrazole Nitrogen Atoms (N1 and N2) and Carbon Positions (C4)

To further explore the SAR, strategic modifications can be made at other positions of the this compound molecule.

N1 and N2 Positions: Alkylation or arylation at the N1 position is a common strategy in pyrazole chemistry. researchgate.net This eliminates tautomerism, locking the molecule into a single form, which can be advantageous for optimizing interactions with a target. An N1-substituent can also be used to probe for additional binding interactions, potentially increasing potency or modulating selectivity. The choice of substituent can also influence the molecule's physicochemical properties, such as solubility and metabolic stability. researchgate.net

C4 Position: The C4 position of the pyrazole ring is often a site for electrophilic substitution. researchgate.net Introducing small substituents at this position can be used to fine-tune the electronic properties and conformation of the molecule. A substituent at C4 can project into a different region of the binding site, potentially forming new, beneficial interactions. However, a bulky group at this position could also introduce steric hindrance, negatively impacting binding affinity.

Correlation between Molecular Structure and Observed Biological Profiles

The collective analysis of the structural features of this compound and its analogs allows for the establishment of a clear correlation between molecular structure and biological activity. researchgate.netresearchgate.net

Key determinants of the biological profile include:

The Tautomeric State: The dominant tautomer will present a specific arrangement of hydrogen bond donors and acceptors, dictating the initial interactions with a biological target. mdpi.com

The Basic Aminomethyl Group: The presence and position of this group are critical for forming key polar and electrostatic interactions, often anchoring the ligand in the binding site.

The Hydrophobic Propyl Group: The size, shape, and lipophilicity of this group are essential for engaging with hydrophobic pockets in the target, contributing significantly to binding affinity. nih.gov

By systematically modifying each of these components—for example, by altering the length of the alkyl chain, changing the nature and position of substituents, or derivatizing the ring nitrogens—researchers can map the SAR and SPR. This process generates a comprehensive understanding of how specific structural changes translate into variations in potency, selectivity, and pharmacokinetic properties, ultimately guiding the development of optimized therapeutic agents. rsc.org

Computational Chemistry and Molecular Modeling in the Research of 3 Aminomethyl 5 Propylpyrazole

Molecular Docking Simulations for Ligand-Receptor Interactions and Binding Mode Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netnih.gov In the context of 3-(Aminomethyl)-5-propylpyrazole, molecular docking simulations are instrumental in predicting its binding affinity and mode of interaction with various biological targets, such as enzymes and receptors.

The process involves generating a three-dimensional structure of this compound and docking it into the binding site of a target protein. The scoring functions then estimate the binding energy, providing a rank for the most stable binding poses. For instance, in studies of other pyrazole (B372694) derivatives, molecular docking has been successfully used to predict their interactions with targets like monoamine oxidase-A (MAO-A) and carbonic anhydrase. researchgate.netnih.gov These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for binding.

A hypothetical docking study of this compound against a kinase receptor might reveal the aminomethyl group forming a critical hydrogen bond with a key amino acid residue in the ATP-binding site, while the propyl group could be involved in hydrophobic interactions within a specific pocket of the receptor. The pyrazole ring itself can participate in various non-covalent interactions, further stabilizing the complex.

Table 1: Hypothetical Molecular Docking Results for this compound with a Kinase Target

| Parameter | Value |

| Binding Energy (kcal/mol) | -8.5 |

| Hydrogen Bond Interactions | Asp123, Glu98 |

| Hydrophobic Interactions | Leu25, Val33, Ala50 |

| Interacting Residues | Asp123, Glu98, Leu25, Val33, Ala50, Phe121 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.org These models are built by analyzing a dataset of compounds with known activities and then used to predict the activity of new, untested compounds. For this compound, a QSAR model could be developed to predict its activity against a specific biological target.

The development of a QSAR model involves several steps:

Data Set Selection: A series of pyrazole analogues with measured biological activity (e.g., IC50 values) would be compiled.

Descriptor Calculation: Various molecular descriptors (e.g., electronic, steric, hydrophobic) would be calculated for each analogue.

Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation relating the descriptors to the biological activity.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques. nih.govmdpi.com

A QSAR study on a series of pyrazole derivatives might reveal that the presence of a small, flexible amino group at the 3-position and a moderately sized alkyl group at the 5-position are beneficial for activity. The resulting QSAR model could then be used to predict the activity of this compound and to design new analogues with potentially enhanced potency. nih.gov

De Novo Drug Design Approaches Utilizing the Pyrazole Scaffold

De novo drug design involves the computational creation of novel molecular structures with desired pharmacological properties. youtube.com The pyrazole scaffold, being a privileged structure, is an excellent starting point for de novo design. nih.govnih.gov Algorithms can "grow" new molecules within the binding site of a target protein, starting from a single atom or a small fragment like the pyrazole ring of this compound.

These design programs explore the chemical space around the pyrazole core, suggesting various substitutions at different positions to optimize binding interactions. For example, starting with the this compound scaffold, a de novo design algorithm could suggest modifications to the aminomethyl and propyl groups to improve interactions with a specific receptor, potentially leading to the discovery of novel and more potent compounds.

Molecular Dynamics Simulations for Conformational Sampling and Binding Event Analysis

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a molecule over time. nih.govnih.gov For this compound, MD simulations can be used to explore its conformational landscape, identifying the most stable and populated conformations in a biological environment.

When studying the interaction of this compound with a receptor, MD simulations can be performed on the ligand-protein complex. These simulations can reveal the stability of the binding pose predicted by molecular docking and highlight the key interactions that persist over time. Furthermore, MD simulations can be used to study the entire binding or unbinding process, providing insights into the kinetics of the interaction. In studies of other ligand-receptor complexes, MD simulations have revealed multiple pathways for ligand dissociation. nih.gov

Table 2: Key Metrics from a Hypothetical MD Simulation of this compound in a Receptor Binding Site

| Metric | Description | Typical Value |

| RMSD (Root Mean Square Deviation) | Measures the deviation of the ligand's position from the initial docked pose over time. | < 2 Å |

| RMSF (Root Mean Square Fluctuation) | Indicates the fluctuation of individual atoms or residues. | Low for key interacting residues |

| Hydrogen Bond Occupancy | The percentage of simulation time a specific hydrogen bond is maintained. | > 50% for key interactions |

Virtual Screening Techniques for Identification of Novel Bioactive Analogues

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov Starting with a known active compound like a pyrazole derivative, or even a hypothetical active compound like this compound, virtual screening can be employed to find novel analogues with similar or improved activity.

There are two main types of virtual screening:

Structure-based virtual screening (SBVS): This method uses the three-dimensional structure of the target receptor to dock a library of compounds and rank them based on their predicted binding affinity.

Ligand-based virtual screening (LBVS): This approach uses the structure of a known active ligand, such as a pyrazole derivative, to search for other compounds with similar properties (e.g., shape, pharmacophore features).

A virtual screening campaign based on the this compound scaffold could lead to the identification of a diverse set of new compounds with the potential for desired biological activity, which can then be prioritized for experimental testing. nih.gov

Future Directions and Emerging Research Avenues for 3 Aminomethyl 5 Propylpyrazole

Development of Highly Selective and Potent Analogues

A primary focus for future research will be the systematic structural modification of the 3-(Aminomethyl)-5-propylpyrazole core to generate analogues with enhanced potency and selectivity for specific biological targets. Structure-activity relationship (SAR) studies will be pivotal in this endeavor, guiding the rational design of new derivatives. researchgate.net Key modifications could involve:

Functionalization of the Aminomethyl Group: Introducing various substituents on the nitrogen atom of the aminomethyl group can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.

Modification of the Propyl Group: Altering the length and branching of the alkyl chain at the 5-position can impact lipophilicity and target engagement.

Substitution on the Pyrazole (B372694) Ring: Introducing different functional groups at the remaining open position of the pyrazole ring can modulate the electronic and steric properties of the molecule, potentially leading to improved target binding.

The design and synthesis of these novel analogues will be instrumental in identifying compounds with superior therapeutic profiles. nih.gov

Exploration of Novel Biological Targets and Therapeutic Applications

The diverse pharmacological activities associated with the pyrazole nucleus suggest that this compound and its derivatives could interact with a wide array of biological targets. mdpi.com Future research should aim to identify and validate these targets to uncover new therapeutic applications. High-throughput screening of this compound and its analogue libraries against a panel of enzymes, receptors, and ion channels could reveal unexpected biological activities. nih.gov

Potential therapeutic areas to explore, based on the known activities of other pyrazole derivatives, include:

Anticancer Agents: Many pyrazole derivatives exhibit potent anticancer activity by targeting various signaling pathways involved in tumor growth and proliferation. researchgate.netnih.gov

Anti-inflammatory Agents: The pyrazole scaffold is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs).

Antimicrobial Agents: Pyrazole derivatives have shown promise as antibacterial and antifungal agents. mdpi.com

Neurological Disorders: Certain pyrazoles have demonstrated activity against targets in the central nervous system.

A thorough investigation into the biological targets of this compound will be crucial for directing its development towards specific disease indications.

Advanced Synthetic Strategies for Enhanced Accessibility and Diversity

To facilitate the exploration of the chemical space around this compound, the development of more efficient and versatile synthetic methodologies is essential. While classical methods for pyrazole synthesis, such as the condensation of 1,3-dicarbonyl compounds with hydrazines, are well-established, modern synthetic approaches can offer significant advantages. beilstein-journals.orgchim.it

Future research in this area should focus on:

Green Chemistry Approaches: Utilizing environmentally friendly solvents and catalysts to reduce the environmental impact of synthesis.

Flow Chemistry: Employing continuous-flow reactors for safer, more efficient, and scalable synthesis.

Combinatorial Chemistry: Developing solid-phase or solution-phase combinatorial methods to rapidly generate large libraries of diverse analogues for high-throughput screening.

These advanced synthetic strategies will not only improve the accessibility of this compound and its derivatives but also accelerate the drug discovery process. beilstein-journals.orgbeilstein-journals.org

Integration of Omics Technologies for Mechanistic Elucidation

To gain a deeper understanding of the mechanism of action of this compound and its analogues, the integration of "omics" technologies will be invaluable. Genomics, transcriptomics, proteomics, and metabolomics can provide a comprehensive view of the cellular pathways and molecular networks affected by these compounds.

Key applications of omics technologies in this context include:

Target Identification and Validation: Identifying the primary biological targets and off-targets of the compounds.

Pathway Analysis: Elucidating the signaling pathways modulated by the compounds.

Biomarker Discovery: Identifying biomarkers that can predict the response to treatment with these compounds.

The data generated from omics studies will be instrumental in understanding the molecular mechanisms underlying the biological effects of this compound and in guiding its preclinical and clinical development. nih.gov

Design of Multi-Target Directed Ligands Incorporating the this compound Motif

The complex and multifactorial nature of many diseases has led to a growing interest in the development of multi-target directed ligands (MTDLs) – single molecules designed to interact with multiple biological targets simultaneously. springernature.com The versatile pyrazole scaffold is an excellent starting point for the design of such agents. mdpi.com

Future research in this area could involve:

Pharmacophore Hybridization: Combining the structural features of this compound with those of other known ligands for different targets.

Fragment-Based Drug Design: Using fragments of this compound in combination with other fragments to build novel multi-target ligands.

The development of MTDLs based on the this compound motif could lead to more effective and safer therapies for a range of complex diseases.

Q & A

Q. What synthetic strategies are recommended for preparing 3-(Aminomethyl)-5-propylpyrazole with high regioselectivity?

- Methodological Answer : Multi-step synthesis is typically employed, starting with cyclization of β-diketoesters or β-ketonitriles with hydrazine derivatives. For example, 5-aminopyrazole precursors can react with propyl-containing electrophiles (e.g., propyl halides) under basic conditions to introduce the propyl group. Subsequent functionalization via reductive amination or coupling reactions can install the aminomethyl moiety. Ethanol or methanol under reflux are common solvents, with yields optimized by controlling stoichiometry and reaction time .

- Key Considerations :

Q. How can this compound be characterized to confirm structural integrity?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : H and C NMR to verify substituent positions (e.g., propyl chain integration at δ 0.8–1.5 ppm, aminomethyl protons at δ 2.5–3.5 ppm).

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns.

- IR Spectroscopy : Identify N-H stretching (~3300 cm) and C-N vibrations (~1600 cm).

- Elemental Analysis : Validate purity (>95%) and stoichiometry .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of dust or vapors.

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.

- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with saline for 15 minutes .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to assess electron density maps, identifying nucleophilic sites (e.g., pyrazole N-atoms).

- Molecular Electrostatic Potential (MEP) : Highlight regions prone to electrophilic attack.

- Docking Studies : Simulate interactions with biological targets (e.g., enzymes) to guide functionalization strategies .

Q. What experimental approaches resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer :

- Dose-Response Studies : Establish EC/IC values across multiple assays (e.g., enzyme inhibition, cell viability).

- Metabolic Stability Tests : Use liver microsomes to assess pharmacokinetic variability.

- Crystallography : Determine binding modes in target proteins to explain potency differences .

Q. What strategies optimize the regioselectivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Catalyst Screening : Test Pd(PPh), CuI, or NiCl for Suzuki-Miyaura couplings.

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance reactivity of electron-deficient aryl halides.

- Directing Groups : Temporarily install ortho-directing groups (e.g., esters) to control coupling positions .

Q. How does the steric and electronic nature of the propyl group influence the compound’s bioactivity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with varying alkyl chain lengths (methyl, butyl) and compare binding affinities.

- Lipophilicity Measurements : Calculate logP values to correlate hydrophobicity with membrane permeability.

- Pharmacophore Modeling : Identify essential hydrogen-bonding motifs (e.g., aminomethyl group) for target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.